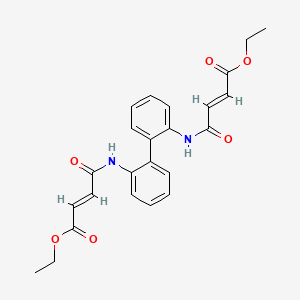![molecular formula C21H30Cl2N2O2 B5357274 N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5357274.png)
N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride, commonly known as "MBDB" or "Eden," is a chemical compound that belongs to the family of phenethylamines. It is a synthetic drug that has been widely studied for its potential use in scientific research. In
Wissenschaftliche Forschungsanwendungen
MBDB is a psychoactive drug that has been studied for its potential use in scientific research. It has been shown to produce effects similar to those of other phenethylamines, such as MDMA and MDA, including increased empathy, sociability, and emotional openness. MBDB has also been studied for its potential use in treating psychiatric disorders, such as depression and anxiety.
Wirkmechanismus
The exact mechanism of action of MBDB is not fully understood. However, it is believed to act primarily by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This increased neurotransmitter activity is thought to be responsible for the drug's psychoactive effects.
Biochemical and Physiological Effects:
MBDB produces a variety of biochemical and physiological effects in the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also produces changes in brain activity, including increased activity in the prefrontal cortex and decreased activity in the amygdala. These effects are believed to be responsible for the drug's psychoactive effects.
Vorteile Und Einschränkungen Für Laborexperimente
MBDB has several advantages for use in scientific research. It is a relatively stable compound that is easy to synthesize and purify. It has also been shown to produce consistent and reproducible effects in animal studies. However, there are also some limitations to its use in lab experiments. MBDB is a psychoactive drug that can produce significant changes in behavior and physiology, which may complicate the interpretation of experimental results. It is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Zukünftige Richtungen
There are several potential future directions for research on MBDB. One area of interest is the development of new psychoactive compounds that are similar in structure and function to MBDB but have fewer side effects or are more effective in treating psychiatric disorders. Another area of interest is the use of MBDB in combination with other drugs or therapies to enhance its therapeutic effects. Finally, there is a need for further research on the long-term effects of MBDB use, both in terms of its potential benefits and its risks.
Synthesemethoden
MBDB is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-nitropropene with 4-methylbenzylamine in the presence of palladium on carbon catalyst. The product is then reduced with hydrogen gas in the presence of platinum oxide to yield N-{2-[(4-methylbenzyl)oxy]benzyl}-2-(4-morpholinyl)ethanamine dihydrochloride.
Eigenschaften
IUPAC Name |
N-[[2-[(4-methylphenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2.2ClH/c1-18-6-8-19(9-7-18)17-25-21-5-3-2-4-20(21)16-22-10-11-23-12-14-24-15-13-23;;/h2-9,22H,10-17H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRJKPAXPMGVSIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC=C2CNCCN3CCOCC3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-methoxyphenyl)-3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5357203.png)
![1-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}piperidine-4-carboxamide](/img/structure/B5357210.png)
![3-ethoxy-4-[(3-methylbenzyl)oxy]benzamide](/img/structure/B5357216.png)


![3-[6-(dimethylamino)pyridin-3-yl]-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5357242.png)

![4-[(3-methylphenyl)thio]-1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidine](/img/structure/B5357255.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-methoxyphenyl)amino]methylene}-N'-ethylthiourea](/img/structure/B5357259.png)
![N-(2,5-dichlorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5357265.png)
![3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-2-[(1-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5357267.png)

![3-(4-fluorophenyl)-2-methyl-7-(3-pyridinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5357287.png)
![N-(3,5-dimethylphenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5357292.png)